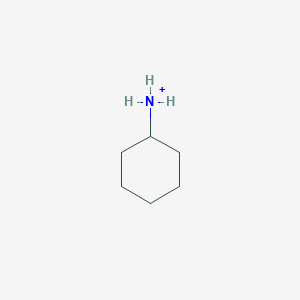

Cyclohexylammonium ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The cyclohexylammonium ion is an organic compound belonging to the class of cyclohexylamines. It consists of a cyclohexane ring attached to an amine group, resulting in the chemical formula C₆H₁₄N . This compound is of interest due to its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexylammonium ions can be synthesized through the protonation of cyclohexylamine. One common method involves the reaction of cyclohexylamine with hydrochloric acid, resulting in the formation of cyclohexylammonium chloride . Another method includes the metathesis and ligand addition reactions to form complexes such as cyclohexylammonium tetraisothiocyanatocobaltate(II) .

Industrial Production Methods

Industrial production of cyclohexylammonium ions often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance production rates and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexylammonium ions undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of cyclohexanone or cyclohexanol.

Reduction: Reduction reactions can convert cyclohexylammonium ions back to cyclohexylamine.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone, while reduction can regenerate cyclohexylamine.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Cyclohexylammonium ion can be synthesized through the protonation of cyclohexylamine. The synthesis process typically involves mixing cyclohexylamine with hydrochloric acid, resulting in the formation of cyclohexylammonium chloride. This compound can further react to produce various derivatives such as cyclohexylammonium thiocyanate and cyclohexylammonium perchlorate, which have distinct properties and applications in research .

Key Properties:

- Molecular Formula: C6H14N+

- Molar Mass: 102.19 g/mol

- Solubility: Soluble in water and polar organic solvents.

- Structure: The ion exhibits a chair conformation typical of cyclohexane derivatives, which influences its reactivity and interaction with other compounds.

Applications in Material Science

This compound serves as a precursor for synthesizing hybrid organic-inorganic materials. Notably, it has been utilized in the creation of mesoporous nickel oxide and nickel sulfide nanoparticles through thermal decomposition processes . These materials exhibit high surface areas, making them suitable for catalysis and energy storage applications.

Case Study: Nickel Oxide Nanoparticles

- Synthesis Method: Cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate was used as a single-source precursor.

- Outcome: Resulted in high surface area nickel oxide (452 m²/g), demonstrating potential for catalytic applications .

Ionic Liquids and Solubility Enhancements

Research has shown that cyclohexylammonium-based ionic liquids can significantly enhance the solubility of cellulose, which is crucial for biopolymer processing . The ionic liquid properties allow for effective dissolution and processing of cellulose fibers, promoting sustainable practices in materials science.

Chiral Compound Formation

This compound has been employed to synthesize chiral compounds such as cyclohexylammonium sulfanilate. This compound exhibited non-centrosymmetry, which is essential for applications in nonlinear optics due to its second harmonic generation capabilities . The ability to induce chirality from achiral precursors opens avenues for designing new materials with specific optical properties.

Case Study: Cyclohexylammonium Sulfanilate

- Synthesis: Achieved through the reaction of cyclohexylamine with sulfanilic acid.

- Properties: Exhibits second harmonic generation, confirming its potential use in photonic applications.

Biological Applications

The this compound also plays a role in biological systems as a metabolite. Studies indicate that it interacts with various biological molecules, influencing metabolic pathways . Its reactivity with hypochlorite has been explored to understand its potential effects on biological systems, particularly in oxidative stress contexts .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Material Science | Synthesis of nanoparticles (e.g., nickel oxide) | High surface area materials suitable for catalysis |

| Ionic Liquids | Enhances cellulose solubility | Facilitates processing of biopolymers |

| Chiral Compounds | Formation of non-centrosymmetric materials | Exhibits second harmonic generation; useful in optics |

| Biological Systems | Metabolite interactions | Influences metabolic pathways; reactive with hypochlorite |

Mecanismo De Acción

The mechanism of action of cyclohexylammonium ions involves their interaction with molecular targets such as enzymes. For instance, they can inhibit the activity of UDP-N-acetylglucosamine 1-carboxyvinyltransferase, an enzyme involved in bacterial cell wall synthesis . This inhibition can disrupt cell wall formation, making cyclohexylammonium ions potential candidates for antibacterial agents.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylamine: The parent compound of cyclohexylammonium ion, differing by the absence of protonation.

4-Methyl-cyclohexylammonium: A derivative with a methyl group attached to the cyclohexane ring.

Uniqueness

Cyclohexylammonium ions are unique due to their ability to form stable complexes with various ligands, making them versatile in supramolecular chemistry and materials science . Their protonated nature also allows for distinct interactions with biological targets compared to their non-protonated counterparts.

Actividad Biológica

Cyclohexylammonium ion (C6H11NH3+) is a cation derived from cyclohexylamine, which has been studied for its biological activity and potential applications in various fields, including biochemistry and pharmaceuticals. This article delves into the biological properties of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl group attached to an ammonium functional group. This structure allows it to interact with various biological molecules, influencing its biological activity. The ion can form salts with different anions, such as perchlorate and thiocyanate, which can alter its solubility and reactivity.

Biological Activity

The biological activity of this compound primarily arises from its interactions with biological membranes and proteins. Key aspects of its activity include:

- Enzyme Interaction : this compound has been shown to influence the activity of certain enzymes. For instance, a study identified cyclohexylamine oxidase (CHAO), which catalyzes the oxidative deamination of cyclohexylamine to produce cyclohexanone, hydrogen peroxide, and ammonia. This enzyme exhibits maximum activity at 50°C and pH 7.0, highlighting the conditions under which cyclohexylammonium ions can be effectively utilized in biocatalysis .

- Toxicity Studies : Research indicates that cyclohexylammonium ions exhibit varying levels of toxicity depending on concentration and exposure duration. In microbial studies, specific strains have been identified that can degrade cyclohexylamine, suggesting potential applications in bioremediation .

- Membrane Interaction : Cyclohexylammonium ions interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can influence cellular uptake mechanisms for drugs or other therapeutic agents .

Case Studies

- Microbial Degradation : A notable case study involved isolating a bacterial strain capable of degrading cyclohexylamine using CHAO as a biocatalyst. This strain demonstrated significant potential for environmental applications by converting harmful compounds into less toxic forms .

- Synthesis of Metal Complexes : Cyclohexylammonium perchlorate has been used as a precursor in synthesizing metal complexes. These complexes exhibit unique properties that can be harnessed in catalysis and materials science .

- Crystallography Studies : The crystal structure of cyclohexylammonium thiocyanate revealed insights into hydrogen bonding interactions that stabilize the compound in solid state. Such structural studies are crucial for understanding how these compounds behave biologically .

Table 1: Kinetic Parameters of CHAO

| Parameter | Value |

|---|---|

| Km | 0.25 ± 0.02 mM |

| Vmax | 4.3 ± 0.083 μM min−1 |

This table summarizes the kinetic parameters obtained from studies on CHAO derived from bacterial strains capable of degrading cyclohexylamine.

Table 2: Effects of Metal Ions on CHAO Activity

| Metal Ion | Effect on Activity |

|---|---|

| Mg²⁺ | Slight inhibition |

| Co²⁺ | Slight inhibition |

| K⁺ | Slight inhibition |

| Ba²⁺ | Minimal effect |

This table illustrates how various metal ions influence the activity of CHAO, providing insights into optimizing conditions for enzymatic reactions involving cyclohexylammonium ions.

Propiedades

Fórmula molecular |

C6H14N+ |

|---|---|

Peso molecular |

100.18 g/mol |

Nombre IUPAC |

cyclohexylazanium |

InChI |

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2/p+1 |

Clave InChI |

PAFZNILMFXTMIY-UHFFFAOYSA-O |

SMILES |

C1CCC(CC1)[NH3+] |

SMILES canónico |

C1CCC(CC1)[NH3+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.